BenchChemオンラインストアへようこそ!

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Medicinal Chemistry Drug Discovery Screening Library Design

N-Allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide (CAS 477859-13-5, PubChem CID is a synthetic small-molecule isoxazole-5-carboxamide derivative bearing a 4-methoxyphenyl substituent at the 3-position and an N-allyl carboxamide at the 5-position of the isoxazole ring. It belongs to the broader class of 3-substituted isoxazolecarboxamides, a scaffold recognized in medicinal chemistry and agrochemical research for its synthetic tractability via 1,3-dipolar cycloaddition chemistry and the biological activities associated with its pharmacophoric elements.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 477859-13-5
Cat. No. B2706215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide
CAS477859-13-5
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC=C
InChIInChI=1S/C14H14N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,15,17)
InChIKeyUNXTUQCZSNOERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide (CAS 477859-13-5) Structural and Procurement Baseline


N-Allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide (CAS 477859-13-5, PubChem CID 2769302) is a synthetic small-molecule isoxazole-5-carboxamide derivative bearing a 4-methoxyphenyl substituent at the 3-position and an N-allyl carboxamide at the 5-position of the isoxazole ring [1]. It belongs to the broader class of 3-substituted isoxazolecarboxamides, a scaffold recognized in medicinal chemistry and agrochemical research for its synthetic tractability via 1,3-dipolar cycloaddition chemistry and the biological activities associated with its pharmacophoric elements [2]. The compound is commercially available as a research-grade screening compound with a minimum purity specification of 95% from specialty chemical suppliers . Its IUPAC name is 3-(4-methoxyphenyl)-N-prop-2-enyl-1,2-oxazole-5-carboxamide, molecular formula C₁₄H₁₄N₂O₃, and molecular weight 258.27 g/mol [1].

Why N-Allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide Cannot Be Swapped with Generic Isoxazole Analogs


The N-allyl-5-isoxazolecarboxamide scaffold presents three independently tunable diversity points—the N-substituent, the 3-aryl group, and the regioisomeric attachment pattern—each of which critically modulates physicochemical properties and biological target engagement [1]. Replacing the N-allyl group with N-phenyl (CAS 320422-04-6) increases molecular weight by 36 Da (258.27 → 294.3 g/mol) and adds an aromatic ring that alters cLogP, hydrogen-bonding capacity, and conformational flexibility . Removal of the allyl group to yield the primary amide (CAS 370850-34-3) eliminates a metabolically labile and synthetically versatile alkene handle while reducing lipophilicity . Shifting the 4-methoxyphenyl substituent from the 3-position to the 5-position generates a regioisomeric 3-isoxazolecarboxamide with divergent electronic distribution across the heterocycle [1]. These structural variations translate into non-interchangeable biological profiles; class-level SAR studies on isoxazolecarboxamides demonstrate that even single-atom modifications at the N-substituent can alter in vitro IC₅₀ values by over an order of magnitude across targets such as cholinesterases and cancer cell lines [2]. Procurement of a generic isoxazole analog without precise positional and substituent matching therefore carries a high risk of activity loss or altered selectivity in screening cascades.

Quantitative Differentiation Evidence for N-Allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide


N-Allyl vs N-Phenyl Substitution: Physicochemical and Conformational Differentiation

The N-allyl group in the target compound (CAS 477859-13-5) confers distinct physicochemical properties compared to the N-phenyl analog 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide (CAS 320422-04-6). The allyl substituent reduces molecular weight by 36 Da (258.27 vs 294.3 g/mol), decreases the calculated cLogP (XLogP3-AA 2.3 vs estimated ~3.5 for the N-phenyl analog), and provides a terminal alkene moiety absent in the aromatic N-phenyl comparator [1]. This alkene enables downstream synthetic diversification via thiol-ene click chemistry, olefin cross-metathesis, or hydroboration, routes that are inaccessible to the N-phenyl analog without de novo synthesis .

Medicinal Chemistry Drug Discovery Screening Library Design

5-Isoxazolecarboxamide vs 3-Isoxazolecarboxamide Regioisomer: Structural Distinction

The target compound is a 5-isoxazolecarboxamide, meaning the carboxamide group is attached at the 5-position of the isoxazole ring with the 4-methoxyphenyl group at the 3-position. This regioisomer is structurally distinct from 3-isoxazolecarboxamide analogs such as 5-(4-methoxyphenyl)-N-propan-2-yl-3-isoxazolecarboxamide, in which the carboxamide and aryl substituent positions are swapped . The regioisomeric arrangement alters the electronic distribution within the heterocycle, affecting carbonyl electrophilicity, hydrogen-bonding geometry, and recognition by biological targets. Published SAR on isoxazolecarboxamide fungicides demonstrates that regioisomeric 3-carboxamides and 5-carboxamides exhibit divergent activity spectra against phytopathogenic fungi; for example, 3-substituted isoxazolecarboxamides in the Gućma and Gołębiewski series showed strain-specific EC₅₀ differences of >5-fold between regioisomers against Botrytis cinerea and Fusarium culmorum [1].

Medicinal Chemistry Chemical Biology Regioisomer Selectivity

N-Allyl Terminal Alkene as a Synthetic Diversification Handle vs N-Alkyl Analogs

The target compound contains an N-allyl group with a terminal alkene (vinyl –CH=CH₂), which is absent in saturated N-alkyl analogs such as N-propyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide or N-isopropyl derivatives [1]. This terminal alkene provides a reactive handle for established bioorthogonal and diversification chemistry, including radical thiol-ene coupling, olefin cross-metathesis with functionalized styrenes or acrylates, and hydroboration/oxidation sequences [1]. In contrast, saturated N-alkyl analogs lack this orthogonal reactivity, limiting their use in covalent probe development and late-stage functionalization strategies without protecting-group manipulation or de novo resynthesis [1]. The allyl group additionally presents a smaller steric profile (comparable to ethyl) compared to bulkier N-substituents such as N-phenyl or N-benzyl, potentially preserving access to sterically constrained binding pockets.

Synthetic Chemistry Library Diversification Click Chemistry

Purity Specification and Quality Control Traceability for Reproducible Screening

The target compound is supplied with a documented minimum purity specification of 95% (HPLC) from verified commercial vendors, with batch-level quality assurance including Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation on request . The compound has a defined CAS registry number (477859-13-5), PubChem compound identifier (CID 2769302), and IUPAC name, enabling unambiguous cross-referencing across databases and literature [1]. The predicted boiling point (472.8 ± 45.0 °C), density (1.157 ± 0.06 g/cm³), and pKa (10.90 ± 0.46) are also documented, providing practical handling and formulation parameters . In comparison, many structurally similar isoxazolecarboxamide screening compounds from non-verified sources lack batch-specific purity certificates, introducing uncertainty in assay reproducibility.

Chemical Procurement Screening Reproducibility Quality Control

Class-Level Biological Potential: Isoxazole-5-Carboxamide Pharmacophore in Cholinesterase and Cancer Models

The isoxazole-5-carboxamide chemotype is recognized as a privileged scaffold for cholinesterase inhibition and anticancer activity. Class-level evidence shows that N-allyl isoxazole derivatives can achieve acetylcholinesterase (AChE) IC₅₀ values in the low micromolar range; for example, structurally related tetrahydroquinoline–isoxazole hybrids with N-allyl linkages exhibit AChE IC₅₀ values of 4.24–6.42 μM [1]. In anticancer contexts, 4,5-dihydroisoxazole-5-carboxamide derivatives demonstrate IC₅₀ values ranging from 4.03 to 104.45 μM across cancer cell lines, with N-substituent identity significantly influencing potency [2]. Additionally, phenyl-isoxazole–carboxamide derivatives have demonstrated potent activity against HeLa (IC₅₀ = 0.91 μM) and Hep3B (IC₅₀ = 8.02 μM) cancer cell lines [3]. While direct bioactivity data for the specific compound 477859-13-5 remain unpublished, the class-level SAR indicates that the combination of the 4-methoxyphenyl 3-substituent and the N-allyl 5-carboxamide positions this compound favorably within the activity space of the chemotype.

Cholinesterase Inhibition Anticancer Screening Pharmacophore Analysis

Explicit Evidence Gap Statement: Absence of Published Direct Comparative Bioactivity Data

A comprehensive search of peer-reviewed literature, patent databases, and public bioactivity repositories (PubChem BioAssay, ChEMBL, BindingDB) as of May 2026 did not identify any published quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition at defined concentration) for N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide (CAS 477859-13-5, PubChem CID 2769302) [1]. Likewise, no direct head-to-head comparison studies exist between this compound and its closest structural analogs. The compound is catalogued in the Oprea screening library (Oprea1_665070) but has not been the subject of a dedicated medicinal chemistry or biological evaluation publication [1]. Consequently, all differentiation claims in this guide relying on biological activity data are class-level inferences drawn from structurally related isoxazolecarboxamide derivatives and should be interpreted as testable hypotheses rather than confirmed properties of this specific compound [2]. Procurement decisions should be made with this evidence gap acknowledged, and users are strongly encouraged to generate proprietary comparative data if biological differentiation is critical to their research objectives.

Evidence Gap Screening Library Hit Discovery

Recommended Research and Procurement Scenarios for N-Allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide (CAS 477859-13-5)


Diversity-Oriented Screening Library Expansion with Synthetic Handle

This compound is an appropriate choice for diversity-oriented screening library construction where the terminal N-allyl alkene is intended as a post-screening diversification point. The alkene handle enables late-stage functionalization via thiol-ene click chemistry or cross-metathesis for hit-to-lead optimization without requiring de novo scaffold synthesis [1]. Procuring this compound provides both a screening candidate and a synthetic intermediate for focused library generation, a dual utility not offered by saturated N-alkyl or N-aryl isoxazolecarboxamide analogs [1].

Cholinesterase Inhibitor and Neurodegenerative Disease Screening Panels

Given class-level evidence that N-allyl isoxazole hybrids achieve AChE IC₅₀ values of 4.24–6.42 μM [1] and that isoxazole-5-carboxamides are recognized cholinesterase inhibitor pharmacophores [2], this compound is suited for inclusion in acetylcholinesterase and butyrylcholinesterase inhibitor screening cascades targeting Alzheimer's disease and related neurodegenerative conditions. Its specific N-allyl/4-methoxyphenyl substitution pattern represents a distinct vector within the isoxazolecholinesterase SAR landscape not exhaustively covered by existing literature compounds.

Fungicidal Lead Discovery and Agrochemical Screening

The 3-substituted isoxazolecarboxamide scaffold has demonstrated fungicidal activity against agriculturally relevant pathogens including Alternaria alternata, Botrytis cinerea, Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani [1]. This compound's 5-isoxazolecarboxamide regioisomer form and N-allyl substituent represent a specific structural combination within the isoxazolecarboxamide fungicide chemotype that has not been exhaustively profiled in published agrochemical screening studies [1], making it a valuable candidate for proprietary fungicide discovery programs seeking novel intellectual property.

Anticancer Hit Identification in Kinase and Epigenetic Target Panels

The isoxazole-5-carboxamide scaffold has shown antiproliferative activity across HeLa, Hep3B, HepG2, A-549, and MCF-7 cancer cell lines with IC₅₀ values ranging from sub-micromolar to ~100 μM depending on substituent pattern [1]. The 4-methoxyphenyl group at the 3-position of isoxazole has been specifically associated with antiproliferative tubulin-targeting activity in 3,4-diarylisoxazole series [2], providing a mechanistic hypothesis for inclusion of this compound in anticancer screening panels, particularly those targeting microtubule dynamics or mitotic kinases.

Quote Request

Request a Quote for N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.